(S)-2-amino-1-(3-chlorophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds like 2-(4-Chlorophenyl)ethanol has been achieved through esterification and reduction from the corresponding acetic acid derivatives. For instance, esterification at room temperature followed by reduction at elevated temperatures can yield the product with high efficiency (Yang Lirong, 2007). While this particular synthesis focuses on a slightly different compound, the methodology can be adapted for the synthesis of (S)-2-amino-1-(3-chlorophenyl)ethanol by introducing appropriate amino substituents.
Molecular Structure Analysis
While specific studies on the molecular structure of (S)-2-amino-1-(3-chlorophenyl)ethanol are not directly cited, analogous structures can be studied for understanding. Typically, these compounds' molecular structures are characterized using techniques like NMR (nuclear magnetic resonance) and MS (mass spectrometry) to confirm the presence of the desired functional groups and overall molecular framework.
Chemical Reactions and Properties
The chemical reactions involving (S)-2-amino-1-(3-chlorophenyl)ethanol would generally involve its amino and hydroxyl groups. These functional groups allow it to participate in reactions such as acylation, phosphorylation, and the formation of esters and amides. While specific reactions for this compound are not detailed, analogous compounds exhibit reactivity that suggests (S)-2-amino-1-(3-chlorophenyl)ethanol can serve as an intermediate in synthesizing biologically active molecules, particularly in asymmetric synthesis, where its chiral nature is crucial (Hamada et al., 2001).
Scientific Research Applications
Pharmaceutical Intermediates :
- (R)-2-Chloro-1-(3-chlorophenyl)ethanol is used as a key pharmaceutical intermediate in synthesizing β-adrenoceptor receptor (β-AR) agonists. The asymmetric reduction of its ketone form to produce (R)-2-chloro-1-(3-chlorophenyl)ethanol with high yield and enantiomeric excess (ee) is crucial (Ni, Zhang, & Sun, 2012).
- (S)-1-(2-chlorophenyl)ethanol is another key intermediate, notably used in the synthesis of L-cloprenaline, a compound for relieving asthma symptoms. Its efficient synthesis with high enantiomeric excess is studied using the submerged culture of Alternaria alternata isolates (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).
Biochemical Research :
- Studies have been conducted on the preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol, a precursor of β3-adrenergic receptor agonists, using enzymatic catalysis with high enantioselectivity and yield. This research is critical for the development of more efficient and eco-friendly synthesis methods for pharmaceuticals (Xia, Lin, & Chen, 2012).
Cancer Research :
- The compound (S)-1-(2-chlorophenyl)ethanol is identified as a crucial chiral intermediate in the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. Research on scaling up its bioproduction and optimizing the process for economic efficiency has been conducted to support its use in large-scale drug manufacturing (Eixelsberger, Woodley, Nidetzky, & Kratzer, 2013).
Enzyme Research :
- Enzymes like ketoreductases play a significant role in the asymmetric reduction of ketones to produce chiral alcohols like (S)-2-chloro-1-(3-chlorophenyl)ethanol. Studies on the purification, cloning, and optimization of these enzymes contribute to the understanding of biocatalysis and its application in pharmaceutical synthesis (Hanson, Goldberg, Goswami, Tully, & Patel, 2005).
Biocatalysis :
- Research on the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl)ethanol, an intermediate for the drug ticagrelor, has been conducted. The study focuses on identifying and optimizing ketoreductases for the efficient production of this intermediate with high specificity and yield (Zhao, Liu, Pei, Guo, & Wu, 2017).
properties
IUPAC Name |
(1S)-2-amino-1-(3-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIXOUDTUPEEL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431816 | |
Record name | (S)-2-amino-1-(3-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-1-(3-chlorophenyl)ethanol | |
CAS RN |
168112-89-8 | |
Record name | (S)-2-amino-1-(3-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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